N-(3-benzamidophenyl)-2-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-benzamidophenyl)-2-methylbenzamide, also known as N-(3-benzoylphenyl)-2-methylbenzamide or BPBM, is a synthetic compound that has gained attention in scientific research due to its potential pharmacological properties. BPBM belongs to the class of benzamides, which are compounds that have been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects.
Wirkmechanismus
The exact mechanism of action of BPBM is not fully understood, but it is thought to involve the modulation of various proteins and enzymes in the body. One proposed mechanism is that BPBM can inhibit the activity of certain enzymes involved in the production of reactive oxygen species, such as NADPH oxidase and xanthine oxidase. This can lead to a decrease in oxidative stress and inflammation, which may contribute to its potential therapeutic effects.
BPBM has also been shown to modulate the activity of certain signaling pathways involved in cell growth and survival, such as the PI3K/Akt and MAPK pathways. This may contribute to its potential antitumor effects by inhibiting the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
BPBM has been shown to have various biochemical and physiological effects in animal models and in vitro studies. These include:
- Inhibition of cancer cell growth and proliferation
- Induction of apoptosis and inhibition of angiogenesis
- Reduction of pro-inflammatory cytokine levels and pain behavior
- Modulation of enzymes involved in the production of reactive oxygen species
- Modulation of signaling pathways involved in cell growth and survival
Vorteile Und Einschränkungen Für Laborexperimente
BPBM has several advantages for lab experiments, including its ease of synthesis and purification, and its potential to modulate various proteins and enzymes in the body. However, there are also some limitations to consider. For example, BPBM has not yet been extensively studied in human clinical trials, so its safety and efficacy in humans are not fully understood. Additionally, BPBM may have off-target effects on other proteins and enzymes in the body, which could lead to unintended consequences.
Zukünftige Richtungen
There are several future directions for research on BPBM. One area of interest is the potential use of BPBM as a therapeutic agent for cancer. Further studies are needed to determine the optimal dosage and administration route, as well as the safety and efficacy in human clinical trials.
Another area of interest is the potential use of BPBM as an anti-inflammatory and analgesic agent. Further studies are needed to determine the mechanisms of action and potential side effects in animal models and in human clinical trials.
Finally, BPBM may have potential applications in other areas of research, such as neurodegenerative diseases and cardiovascular disorders. Further studies are needed to determine the potential therapeutic effects and mechanisms of action in these conditions.
In conclusion, BPBM is a synthetic compound that has gained attention in scientific research due to its potential pharmacological properties. Further studies are needed to fully understand its mechanisms of action and potential therapeutic effects in various conditions.
Synthesemethoden
BPBM can be synthesized through a simple and efficient method that involves the reaction between 3-aminobenzamide and 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane, and the resulting product is purified through column chromatography. The purity and identity of the product can be confirmed through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
BPBM has been studied for its potential pharmacological properties, particularly its ability to modulate the activity of certain proteins and enzymes in the body. One area of research that has gained attention is the potential use of BPBM as a therapeutic agent for cancer. Studies have shown that BPBM can inhibit the growth and proliferation of cancer cells in vitro and in vivo, possibly through its ability to induce apoptosis (programmed cell death) and inhibit angiogenesis (the formation of new blood vessels).
BPBM has also been studied for its potential anti-inflammatory and analgesic effects. In animal models of inflammation and pain, BPBM has been shown to reduce the levels of pro-inflammatory cytokines and decrease pain behavior. Additionally, BPBM has been studied for its potential to modulate the activity of certain enzymes involved in the production of reactive oxygen species, which are implicated in various pathological conditions such as neurodegenerative diseases and cardiovascular disorders.
Eigenschaften
IUPAC Name |
N-(3-benzamidophenyl)-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c1-15-8-5-6-13-19(15)21(25)23-18-12-7-11-17(14-18)22-20(24)16-9-3-2-4-10-16/h2-14H,1H3,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDDPRMWUPUWHOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-benzamidophenyl)-2-methylbenzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.